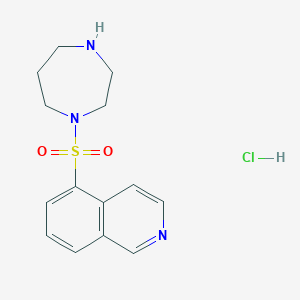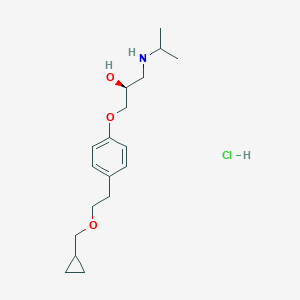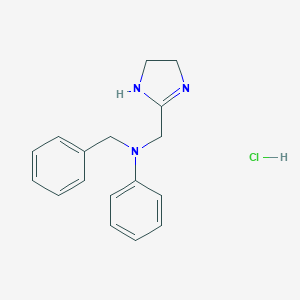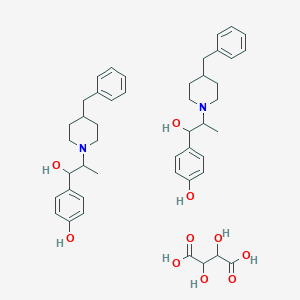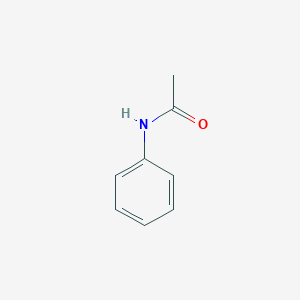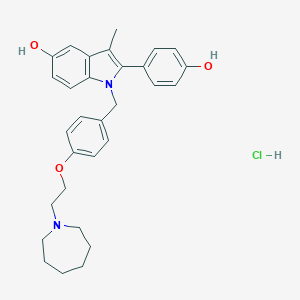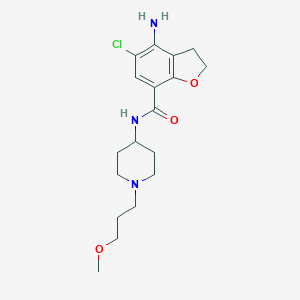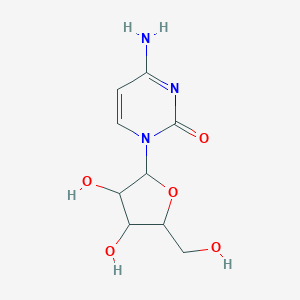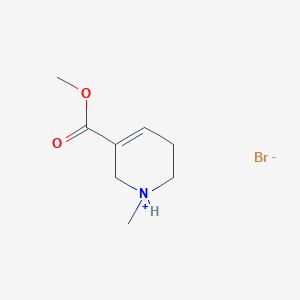
アセチルコリン臭化水素酸塩
概要
説明
Thalidomide is a synthetic compound that was initially developed in the 1950s by the West German pharmaceutical company Chemie Grünenthal GmbH. It was originally intended as a sedative and antiemetic, particularly for treating morning sickness in pregnant women . it was later discovered to cause severe birth defects, leading to its withdrawal from the market. Despite its tragic history, thalidomide has found new applications in treating various medical conditions, including multiple myeloma and complications of leprosy .
科学的研究の応用
Thalidomide has a wide range of scientific research applications:
作用機序
The mechanism of action of thalidomide is complex and not fully understood. It is known to bind to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 . This interaction modulates the immune response and inhibits angiogenesis, contributing to its therapeutic effects in conditions like multiple myeloma and erythema nodosum leprosum .
Safety and Hazards
Arecoline hydrobromide is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Arecoline hydrobromide is an agonist at both muscarinic and nicotinic acetylcholine receptors . It interacts with these receptors to exert its effects. It is primarily a partial agonist of muscarinic acetylcholine receptors , leading to its parasympathomimetic effects.
Cellular Effects
Arecoline hydrobromide has been found to have effects on various types of cells and cellular processes. It has been reported to cause DNA damage and induce hepatocyte apoptosis . It also promotes excitation and decreases sleeping time, enhances learning and memory, and can decrease symptoms of depression and schizophrenia .
Molecular Mechanism
Arecoline hydrobromide exerts its effects at the molecular level through its interactions with acetylcholine receptors. It is primarily a partial agonist of muscarinic acetylcholine receptors . In addition, arecoline hydrobromide also inhibits AMPK through the generation of ROS in several types of cells .
準備方法
Thalidomide can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid. This intermediate is then cyclized with an ammonia donor such as urea, ammonium acetate, or thiourea in the presence of a catalyst like 4-dimethylaminopyridine and diphenyl ether to yield thalidomide .
For industrial production, high-purity thalidomide can be prepared by dissolving crude thalidomide in hot dimethyl sulfoxide or a mixed solvent of dimethyl sulfoxide and fatty alcohol. The solution is then decolorized using activated carbon, filtered while hot, and cooled to induce crystallization .
化学反応の分析
Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is known to hydrolyze non-enzymatically at its amide sites, and enzymatic metabolism can produce 5-hydroxythalidomide through the action of the enzyme CYP2C19 . Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions include hydrolyzed and hydroxylated derivatives of thalidomide .
類似化合物との比較
Similar compounds include lenalidomide and pomalidomide, which also target cereblon and have similar mechanisms of action . thalidomide is unique in its historical significance and the extent of its teratogenic effects. Lenalidomide and pomalidomide have been developed to reduce these adverse effects while retaining therapeutic efficacy .
Similar Compounds
- Lenalidomide
- Pomalidomide
- N-phthaloylglutamic acid derivatives
Thalidomide’s journey from a sedative to a valuable therapeutic agent highlights the importance of rigorous drug testing and the potential for repurposing existing compounds for new medical applications.
特性
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075379 | |
| Record name | Arecoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
300-08-3 | |
| Record name | Arecoline hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arecoline hydrobromide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecoline hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arecoline hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arecoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arecoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARECOLINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



